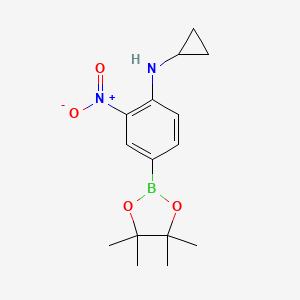

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

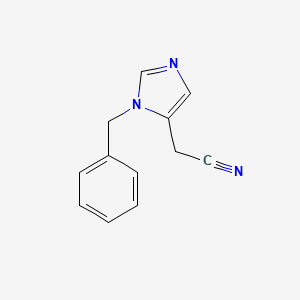

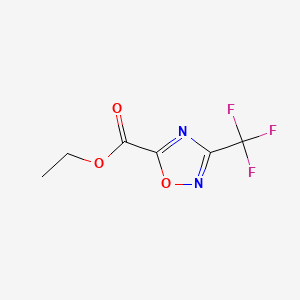

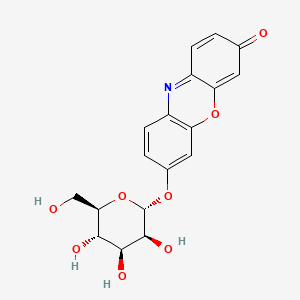

“N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound . It is also known as 4-Cyclopropylamino-3-nitrophenylboronic acid, pinacol ester .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, an important boronic acid derivative, was obtained by a five-step substitution reaction .Molecular Structure Analysis

The structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The single crystal structure was determined using X-ray diffraction analysis .Chemical Reactions Analysis

While specific chemical reactions involving “N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” are not available in the search results, boronic acids and their derivatives are known to be involved in various chemical reactions, including the Suzuki-Miyaura reaction .Scientific Research Applications

Organic Synthesis Intermediate

This compound is often used as an intermediate in organic synthesis . It can be used to create a variety of other compounds, which can then be used in further reactions. This makes it a valuable tool in the field of organic chemistry .

Drug Delivery Systems

The compound has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For example, it has been used to modify hyaluronic acid (HA) to create a system that can encapsulate and release drugs like curcumin in response to ROS .

Treatment of Periodontitis

The ROS-responsive drug delivery system mentioned above has been specifically used in the treatment of periodontitis . The system can release drugs in response to the ROS environment created by the disease, providing a targeted treatment method .

Arylation of Allylic Chlorides

The compound has been used in the arylation of allylic chlorides . This is a type of reaction that involves the replacement of a chloride ion with an aryl group .

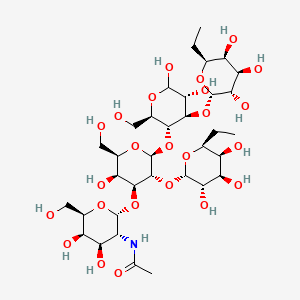

Synthesis of RNA Conjugates

It has been used in the synthesis of RNA conjugates . These are molecules that contain both RNA and non-RNA components, and they have potential applications in areas like drug delivery and diagnostics .

Synthesis of mTOR and PI3K Inhibitors

The compound has been used in the synthesis of mTOR and PI3K inhibitors . These are types of drugs that can inhibit the activity of mTOR and PI3K, proteins that play key roles in cell growth and survival .

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds.

properties

IUPAC Name |

N-cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)10-5-8-12(17-11-6-7-11)13(9-10)18(19)20/h5,8-9,11,17H,6-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIFOFRAGQPPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675191 |

Source

|

| Record name | N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218791-36-6 |

Source

|

| Record name | N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)

![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)